2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide
Description
2-[(4-Fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide is a thioacetamide derivative featuring a sulfanyl (-S-) bridge connecting a 4-fluorophenyl group to the acetamide core, with the amide nitrogen substituted by a 2-phenoxyphenyl moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2S/c21-15-10-12-17(13-11-15)25-14-20(23)22-18-8-4-5-9-19(18)24-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAILUQKBIDVLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structure: Features a 2-aminophenylsulfanyl group and 4-methoxyphenylamide.
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Replaces the sulfanyl bridge with a chloro group.
- Applications: Intermediate for synthesizing quinolinyloxy acetamides and piperazinediones . The absence of the sulfanyl group reduces sulfur-mediated interactions (e.g., disulfide bonding).
Heterocyclic Sulfanyl-Acetamide Derivatives
2-[[2-(4-Chlorophenyl)chromeno-pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
N-(4-Fluorophenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide
- Structure: Contains a quinazolinone ring linked via sulfanyl.
- Activity: Quinazolinones are known for kinase inhibition; this derivative may exhibit anticancer or anti-inflammatory properties .
Bioactive Thioacetamide-Triazole Hybrids
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)
Data Tables
Research Findings and Implications
- Structure-Activity Relationship (SAR): Sulfanyl Group: Critical for sulfur-mediated interactions (e.g., covalent binding to cysteine residues in enzymes) . N-Substituents: Aromatic groups like 2-phenoxyphenyl may improve metabolic stability compared to aliphatic substituents (e.g., allyl) . Heterocycles: Triazoles or quinazolinones enhance bioactivity via additional binding motifs (e.g., triazole’s hydrogen-bonding capacity) .
- Synthetic Challenges: Thioacetamide derivatives often require controlled reaction conditions to avoid oxidation of the sulfanyl group . Complex heterocycles (e.g., chromeno-pyrimidines) necessitate multi-step syntheses, increasing production costs .
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